molecular formula C15H20ClNO B13376966 N-(3-chloro-4-methylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

N-(3-chloro-4-methylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Cat. No.: B13376966
M. Wt: 265.78 g/mol
InChI Key: KSEXOFFDVXSPLL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclopropane ring substituted with tetramethyl groups and a carboxamide functional group attached to a chloromethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the reaction of 3-chloro-4-methylaniline with a suitable cyclopropanecarboxylic acid derivative. One common method involves the use of acetic acid as a solvent, where 3-chloro-4-methylaniline reacts with a cyclopropanecarboxylic acid derivative under controlled conditions to yield the desired amide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is unique due to the presence of the tetramethyl-substituted cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C15H20ClNO

Molecular Weight

265.78 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C15H20ClNO/c1-9-6-7-10(8-11(9)16)17-13(18)12-14(2,3)15(12,4)5/h6-8,12H,1-5H3,(H,17,18)

InChI Key

KSEXOFFDVXSPLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C(C2(C)C)(C)C)Cl

Origin of Product

United States

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